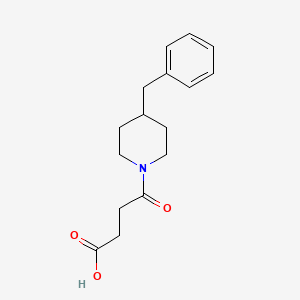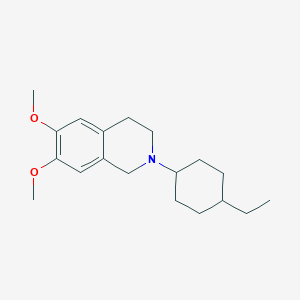
1-(3,4-dichlorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is a derivative of pyrazolidinedione, which is known for its significance in pharmaceutical and chemical research due to its diverse biological activities and chemical properties. This compound, like its relatives, is of interest for its potential applications in material science, chemistry, and possibly pharmacology, excluding its usage in drugs and dosage forms.
Synthesis Analysis
The synthesis of pyrazolidinedione derivatives, such as the one , often involves condensation reactions that require catalysts to improve yield and reaction conditions. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of similar pyrazolidinedione derivatives, highlighting the importance of selecting suitable catalysts and conditions to achieve high yields and purity (Karimi-Jaberi et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds can be determined using X-ray crystallography, which provides unambiguous structure determination. The crystallization and detailed analysis of molecular structures help in understanding the conformation, orientation, and interactions within the molecule (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazolidinedione derivatives engage in various chemical reactions, including but not limited to, condensation, cyclization, and domino reactions, depending on the reactants and conditions employed. These reactions are pivotal in synthesizing targeted molecular structures with desired functional groups (Sun et al., 2009).
properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-11-4-3-8(6-12(11)16)18-14(20)10(13(19)17-18)7-9-2-1-5-21-9/h1-7H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAQSRSMYJKPB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(3,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627417.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5627423.png)
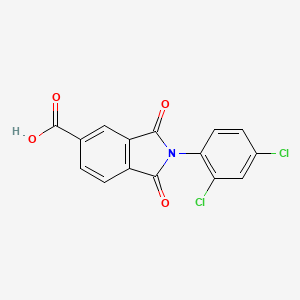
![2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5627447.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5627453.png)
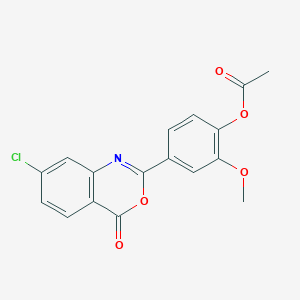
![N~1~,N~1~,N~3~-trimethyl-N~3~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5627479.png)

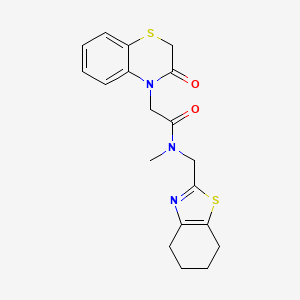
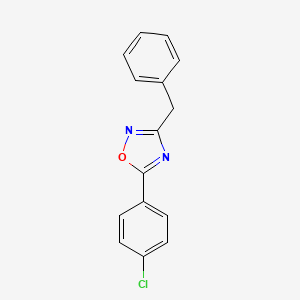
![4-(2-{[1-(methylsulfonyl)piperidin-4-yl]oxy}benzoyl)thiomorpholine](/img/structure/B5627501.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)
